molecular formula C17H16N4O4 B2792444 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide CAS No. 1219842-10-0

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2792444
CAS No.: 1219842-10-0
M. Wt: 340.339
InChI Key: QSYWBYCZBYQRBQ-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide is a complex synthetic compound designed for pharmaceutical and biological research, integrating a pyridazinone core linked to an isoxazole carboxamide moiety. This structure combines two pharmacologically significant heterocyclic systems, making it a valuable scaffold for investigating new therapeutic agents. The core components of this molecule are associated with diverse biological activities. The pyridazinone ring is a recognized pharmacophore in medicinal chemistry, with documented scientific interest in derivatives exhibiting a range of potential biological properties . Concurrently, isoxazole-carboxamide derivatives have been identified as structures of interest in anticancer research, with some analogs demonstrating potent activity against specific cancer cell lines . The strategic incorporation of the 4-methoxyphenyl substituent may further influence the compound's physicochemical properties and biological interactions. This compound is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety regulations and protocols.

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-24-13-4-2-12(3-5-13)14-6-7-16(22)21(20-14)11-10-18-17(23)15-8-9-19-25-15/h2-9H,10-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYWBYCZBYQRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable nitrile oxide and an alkyne.

    Introduction of the pyridazine ring: This step involves the reaction of the isoxazole intermediate with a hydrazine derivative to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues from Published Literature

Core Modifications: Pyridazinone Substituents

The compound’s closest structural analogs include 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) (). Key differences include:

  • Substituent at Pyridazinone 3-position: The target compound has a 4-methoxyphenyl group, whereas 5a features a benzyloxy group.
  • Linked Functional Group : The target compound terminates in an isoxazole-5-carboxamide , while 5a has a benzenesulfonamide .

For example, the 4-methoxyphenyl group enhances lipophilicity compared to benzyloxy, which may improve membrane permeability. Conversely, the sulfonamide in 5a introduces higher acidity and hydrogen-bonding capacity compared to the carboxamide in the target compound .

Molecular Weight and Physicochemical Properties
Compound Name Core Structure Substituent (Position 3) Linked Group Molecular Weight (g/mol)
Target Compound Pyridazinone 4-Methoxyphenyl Ethyl-isoxazole-5-carboxamide 342.39 (calculated)
4-(3-Benzyloxy-6-oxopyridazin-1-yl)benzenesulfonamide (5a) Pyridazinone Benzyloxy Benzenesulfonamide 267.03 (calculated)*

*Derived from HRMS data (C10H9N3O4S, [M+Na]+ = 290.0206) .

The target compound’s higher molecular weight (342 vs. 267 g/mol) reflects its larger substituents, which may impact solubility and pharmacokinetics.

Broader Chemical Landscape

  • Commercial Derivatives : Biopharmacule’s thiazole-carboxamides () differ in heterocyclic core (thiazole vs. isoxazole), underscoring the role of ring electronics in modulating activity .

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.

  • Chemical Formula : C22H23N3O4
  • Molecular Weight : 393.44 g/mol
  • CAS Number : 922973-80-6

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of isoxazole derivatives, including this compound, against various cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicate varying degrees of potency against different cell lines:

CompoundCell LineIC50 (µM)
5aHuh72.3
5rHuh74.7
5tMCF77.5
5tHCT1168.5

These values indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while showing reduced toxicity to normal cells .

The mechanism of action for these compounds often involves cell cycle arrest and apoptosis induction. For instance, compounds were shown to induce G0/G1 phase arrest in Huh7 liver cancer cells, correlating with decreased levels of Cyclin-dependent kinase 4 (CDK4), a key regulator in cell cycle progression .

Study on Indole-Isoxazole Hybrids

In a study focusing on indole-isoxazole hybrids, several compounds were synthesized and evaluated for their anticancer properties. The findings revealed that specific modifications to the isoxazole ring significantly influenced biological activity. For example, substituents on the phenyl ring enhanced the anticancer efficacy against liver cancer cell lines .

Isoxazole Derivatives as Anti-Cancer Agents

A broader investigation into isoxazole derivatives highlighted their potential as anti-cancer agents. The study reported that several novel derivatives exhibited significant inhibition of human CYP17A1 activity, which plays a crucial role in steroidogenesis and is a target for cancer therapy .

Q & A

Q. Basic

  • Mitochondrial assays : Isolate mouse liver mitochondria to assess effects on membrane potential (e.g., Rh123 fluorescence) or calcium retention capacity (Calcium Green-5N) .
  • Enzyme inhibition screens : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity : Microdilution assays in bacterial/fungal strains (e.g., S. aureus ATCC 25923, MIC reported in µg/mL) .

How can reaction yields be optimized for the carboxamide coupling step?

Q. Advanced

  • Catalyst screening : Test coupling agents like HATU vs. EDCl/HOBt to improve efficiency (e.g., HATU increased yield from 18% to 45% in analogous compounds) .
  • Solvent optimization : Compare DMF, THF, and DCM for solubility and side-reaction suppression.
  • Temperature control : Lower temperatures (0–5°C) reduce racemization during amide bond formation .

How does structural modification influence biological activity?

Advanced
SAR analysis (based on structurally similar compounds):

ModificationActivity TrendExample Reference
Methoxy → Ethoxy (phenyl)↓ Anticancer, ↑ Solubility
Isoxazole → Oxazole↓ Kinase binding affinity
Pyridazinone → PyrimidineAltered mitochondrial targeting
Key insight : The 4-methoxyphenyl group enhances hydrophobic interactions with kinase ATP pockets, while the pyridazinone core is critical for hydrogen bonding .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (caspase-3/7 activation) to distinguish direct vs. indirect effects .
  • Dose-response profiling : Compare IC50_{50} values across multiple cell lines (e.g., HepG2 vs. HEK293) to identify tissue-specific activity .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

What in vivo models are appropriate for evaluating therapeutic potential?

Q. Advanced

  • Zebrafish embryos : Assess developmental toxicity and bioavailability via fluorescent tracer uptake (e.g., 1–100 µM dosing) .
  • Xenograft mice : Monitor tumor volume reduction in nude mice implanted with human cancer cell lines (e.g., HCT116 colorectal carcinoma) .
    Methodological note : Use 1% DMSO as a vehicle control to avoid solvent toxicity .

How to identify primary biological targets using computational methods?

Q. Advanced

  • Molecular docking : Screen against kinase libraries (PDB: 1M17, 3POZ) using AutoDock Vina. Prioritize targets with ΔG < −8 kcal/mol .
  • MD simulations : Validate binding stability over 100 ns trajectories (RMSD < 2 Å) .
  • SPR/BLI : Confirm hits with surface plasmon resonance (e.g., Biacore T200) for kinetic profiling (KD_D < 1 µM preferred) .

What methodologies assess compound stability and solubility?

Q. Advanced

  • Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic conditions, and oxidizers (H2_2O2_2) to identify degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine melting points and thermal stability (e.g., decomposition >200°C) .
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .

How to address off-target effects in biological assays?

Q. Advanced

  • Counterscreens : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity .
  • CRISPR/Cas9 knockouts : Validate target specificity in isogenic cell lines (e.g., EGFR−/− vs. WT) .
  • Metabolomics : Profile cellular metabolites (LC-MS) to identify off-target pathway modulation .

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